4-Fluoro-2-nitro-N-methylaniline
Overview
Description
4-Fluoro-2-nitro-N-methylaniline is an organic compound with the molecular formula C7H7FN2O2. It appears as a white to light yellow crystalline powder or solid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-N-methylaniline typically involves nitration and subsequent amination reactions. One common method includes the nitration of 4-fluoroaniline followed by methylation of the resulting nitro compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and methylation processes under controlled conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The fluoro group can be substituted under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Quinone imines.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
4-Fluoro-2-nitro-N-methylaniline is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: Employed as an intermediate in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-N-methylaniline involves its interaction with various molecular targets. For instance, it can undergo biotransformation mediated by cytochrome P450 enzymes and flavin-containing monooxygenases, leading to the formation of reactive intermediates such as quinone imines . These intermediates can further interact with cellular components, influencing biological processes .
Comparison with Similar Compounds
- 4-Fluoroaniline
- 2-Nitroaniline
- N-Methylaniline
Comparison: 4-Fluoro-2-nitro-N-methylaniline is unique due to the presence of both a fluoro and a nitro group on the aromatic ring, which imparts distinct reactivity and properties compared to its analogs. For example, the fluoro group can influence the electron density on the ring, affecting the compound’s reactivity in substitution reactions .
Biological Activity
4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2) is an organic compound characterized by the presence of both a fluoro and a nitro group attached to an aniline structure. This unique combination significantly influences its chemical reactivity and biological activity. Research has shown that this compound interacts with various biological systems, particularly enzymes involved in drug metabolism, which may have implications for pharmacology and toxicology.
- Molecular Formula: C7H7FN2O2
- Molecular Weight: 170.14 g/mol
- Appearance: White to light yellow crystalline powder
The presence of the fluoro and nitro groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and biochemical research .
Enzyme Interactions
This compound has been shown to interact with:
- Cytochrome P450 Enzymes: These enzymes play a crucial role in the metabolism of various drugs. The compound can form reactive intermediates that may influence metabolic pathways, potentially affecting drug efficacy and toxicity.
- Flavin-containing Monooxygenases (FMOs): Similar to cytochrome P450, FMOs are involved in the oxidation of substrates, which can lead to the formation of biologically active metabolites.
Table 1: Interaction with Enzymes
Enzyme Type | Interaction Type | Implication |
---|---|---|
Cytochrome P450 | Formation of reactive intermediates | Drug metabolism and toxicity |
Flavin-containing Monooxygenases | Oxidation of substrates | Metabolic pathway modulation |
Toxicological Studies
Studies have indicated potential toxic effects associated with compounds similar to this compound. For instance, exposure to related nitroanilines has been linked to:
- Hemangioma and Hemangiosarcoma: Increased incidence observed in laboratory animals after subacute exposure .
- Methemoglobinemia and Anemia: These conditions suggest that nitroanilines may affect oxygen transport in blood .
Case Study 1: Metabolic Pathway Analysis
A study investigated the metabolic pathways involving this compound using liver microsomes from rats. The findings indicated that the compound underwent hydroxylation and N-demethylation, leading to various metabolites that were further analyzed for their biological activity. The study highlighted the importance of cytochrome P450 enzymes in mediating these transformations, suggesting potential implications for drug interactions.
Case Study 2: Toxicity Assessment
In another study focusing on the toxicity of nitroanilines, researchers exposed rodents to varying concentrations of this compound. The results showed dose-dependent increases in liver enzyme levels indicative of hepatotoxicity, alongside histopathological changes in liver tissue. This underscores the need for careful consideration of exposure levels in pharmacological applications .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites or altering enzyme conformation.
- Formation of Reactive Oxygen Species (ROS): Intermediates generated during metabolism can lead to oxidative stress, contributing to cellular damage and toxicity.
Properties
IUPAC Name |
4-fluoro-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGNVHWXQYICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379161 | |
Record name | 4-Fluoro-2-nitro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704-05-2 | |
Record name | 4-Fluoro-2-nitro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 704-05-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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